
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that features a combination of fluorophenyl, thiophene, and triazole groups. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine. The presence of fluorine and thiophene rings often imparts significant biological activity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and thiophene groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of anhydrous aluminum chloride as a catalyst under controlled temperature conditions can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl and thiophene groups often enhances the compound’s interaction with biological targets, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of the fluorophenyl and thiophene groups enhances the compound’s binding affinity and specificity, making it an effective modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)(thiophen-2-yl)methanamine
- (5-(4-Fluorophenyl)thiophen-2-yl)methanamine
- 2-(4-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine stands out due to the presence of the triazole ring, which imparts additional stability and biological activity. The combination of fluorophenyl, thiophene, and triazole groups makes this compound unique and valuable for various scientific applications .
Propriétés
Formule moléculaire |
C13H11FN4S |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H11FN4S/c14-9-5-3-8(4-6-9)11(15)13-16-12(17-18-13)10-2-1-7-19-10/h1-7,11H,15H2,(H,16,17,18) |
Clé InChI |
JJWAATPJQGBLNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


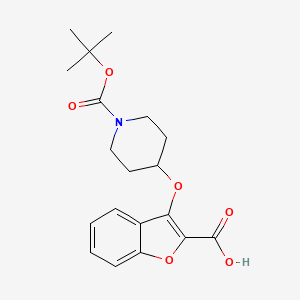
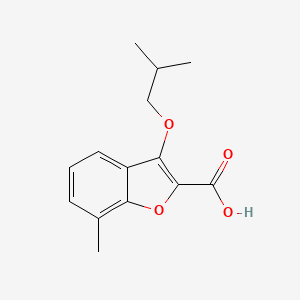
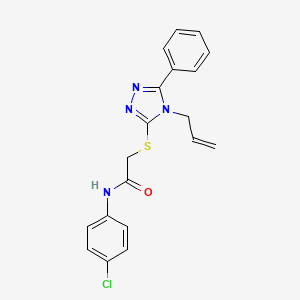

![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)
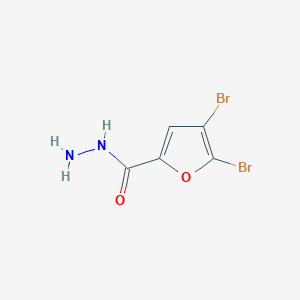
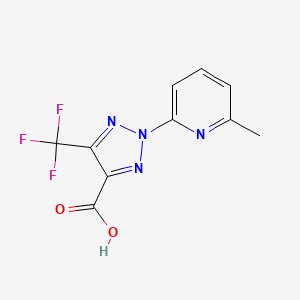
![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)


